molecular formula C26H22O4 B11015709 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11015709
M. Wt: 398.4 g/mol
InChI Key: WEQSVGTYHLHBBA-UHFFFAOYSA-N
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Description

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound with the molecular formula C26H22O4. This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of biphenyl derivatives with chromen-2-one precursors. One common method includes the use of trifluoroacetic anhydride (TFAA) and dimethylphosphonoacetic acid in the presence of phosphoric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one stands out due to its unique biphenyl structure, which enhances its ability to participate in π-π interactions.

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

3,4,8-trimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C26H22O4/c1-16-17(2)26(28)30-25-18(3)24(14-13-22(16)25)29-15-23(27)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3

InChI Key

WEQSVGTYHLHBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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